

Technical Reference: Trifluorohydroxyborate Salts ()

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Compound of Interest

Compound Name: Sodium trifluorohydroxyborate(1-)

CAS No.: 13876-97-6

Cat. No.: B1143853

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Hydrolysis Kinetics, Thermodynamic Stability, and Spectroscopic Identification Executive Summary & Chemical Identity

The trifluorohydroxyborate anion,

, is the primary intermediate in the aqueous hydrolysis of boron trifluoride (

) and the decomposition of tetrafluoroborate (

). Unlike the shelf-stable potassium organotrifluoroborates (

, known as Molander salts), inorganic trifluorohydroxyborate salts are dynamic species governed by rapid equilibrium exchanges.

While often regarded merely as a transient impurity,

plays a critical role in:

- Sol-Gel Chemistry: Controlling the rate of fluoride release in silica etching.
- Catalysis: Acting as a "hard/soft" mismatched ligand in recent transition metal complexes (e.g., Gold(I)).

- Nuclear Medicine: Serving as a key intermediate in the synthesis of

-labeled radiotracers (

).

Critical Distinction:

Species	Formula	Stability	Application
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| Trifluorohydroxyborate |

| Dynamic Equilibrium | Hydrolysis intermediate, F⁻ source | | Organotrifluoroborate |

| Kinetic Stability | Suzuki-Miyaura coupling reagent |

Thermodynamics: The Wamser Equilibrium

The existence of

is defined by the Wamser Equilibrium, a complex network of hydrolysis reactions first characterized by C.A. Wamser (1948, 1951). In aqueous solution,

does not hydrolyze directly to boric acid; it proceeds stepwise through trifluorohydroxyborate.

The Hydrolysis Pathway

The degradation of

is slow, but the hydrolysis of

is instantaneous. The

anion sits at the thermodynamic crossroads:

- Fast Initial Hydrolysis:
- Slow Disproportionation (The Wamser Step):

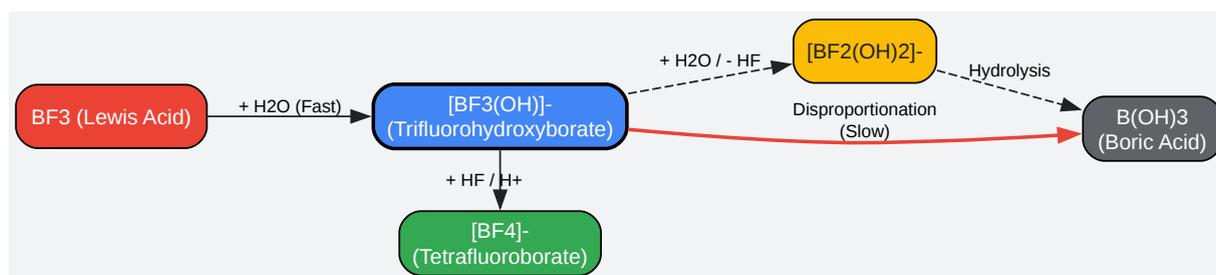
This disproportionation explains why pure salts of

are difficult to isolate: concentrating the solution often drives the equilibrium toward the thermodynamically stable sink of

and Boric Acid (

).

Visualization of the Equilibrium Landscape



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Figure 1: The Wamser Equilibrium network. The blue node represents the target anion. Note the red path indicating the disproportionation that complicates isolation.

Spectroscopic Characterization (NMR)[1][2]

Identification of

is best achieved via

and

NMR. It is distinct from

due to its lower symmetry (

vs

).

NMR Data Reference Table

Nucleus	Species	Chemical Shift (, ppm)	Multiplicity	Coupling ()	Notes
		-148 to -152	Singlet (relaxed)	~1 Hz	Very sharp peak.
		-143 to -146	Quartet	10-15 Hz	Often broad due to exchange.
		-153.0	Singlet	-	Reference standard.
		-1.0 to -2.0	Quintet	~1 Hz	Sharp.
		-0.5 to +1.0	Quartet	~12 Hz	Slightly downfield of .

Note: Shifts are solvent and pH-dependent. In acidic media, rapid exchange of

and

can collapse the

quartet into a broad singlet.

Experimental Protocol: Generation and Detection

Since commercial isolation is rare, researchers must generate the species in situ for mechanistic studies.

Protocol A: Controlled Generation of Potassium Trifluorohydroxyborate ()

Objective: Create a solution enriched in

for NMR validation, minimizing disproportionation to

.

Reagents:

- Potassium Bifluoride (

)

- Boric Acid (

)

- Solvent:

(for NMR) or Water.

Methodology:

- Stoichiometric Mixing: Unlike the hydrolysis of

, mixing Boric Acid and

in a 1:2 molar ratio allows for a "bottom-up" assembly.

Correction: The direct reaction is complex. A more reliable route for the pure anion involves the hydrolysis of

etherate in the presence of cold KOH.

- Optimized Hydrolysis Route:

- Step 1: Cool 10 mL of 4M KOH to 0°C in a chemically resistant (PFA/PTFE) flask.

- Step 2: Add

dropwise (highly exothermic). Maintain $T < 5^{\circ}\text{C}$.

- Step 3: The reaction

is instantaneous.

- Step 4: Immediate Analysis. Do not heat. Heating accelerates the Wamser disproportionation to

.

Validation (Self-Check):

- Take an aliquot for

NMR.

- Pass Criteria: Observation of a signal near -145 ppm (approx 5-7 ppm deshielded from the signal).
- Fail Criteria: Only a single peak at -150 ppm (indicates total conversion to).

Advanced Applications & Stabilization

Metal Coordination

Recent work (e.g., Chem. Commun., 2011) has shown that the

anion can be stabilized by coordination to soft metals like Gold(I), forming

complexes. This traps the anion, preventing the loss of

and subsequent disproportionation.

Sol-Gel Processing

In the deposition of silica films from hexafluorosilicic acid or boron-doped silica,

acts as a fluoride buffer. It releases

slowly upon heating, which catalyzes the condensation of siloxanes (

).

Synthesis of Organotrifluoroborates

While distinct,

is a contaminant in the synthesis of Molander salts (

).

- Mechanism: If the starting boronic acid (

) is treated with

under conditions that are too acidic, the

bond may protodeboronate. The resulting inorganic boron species forms

and eventually

.

- QC Check: The presence of

in a sample of

indicates decomposition of the active reagent.

References

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